![molecular formula C8H9N5O2 B11898421 N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and a dimethyl substitution at the nitrogen and carbon positions. The imidazo[4,5-c]pyridine core is known for its diverse biological activities and is a key scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by nitration and methylation steps. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazo[4,5-c]pyridine core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and the imidazo[4,5-c]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1H-imidazo[4,5-c]pyridin-4-amine: Lacks the nitro and dimethyl substitutions, resulting in different biological activity.
N-methyl-1H-imidazo[4,5-c]pyridin-4-amine: Contains a single methyl group, leading to variations in its chemical and biological properties.
7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: Lacks the N-methyl substitution, affecting its reactivity and interactions.
Uniqueness: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group and the dimethyl substitutions enhances its reactivity and potential as a bioactive molecule, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H9N5O2 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
N,1-dimethyl-7-nitroimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9N5O2/c1-9-8-6-7(12(2)4-11-6)5(3-10-8)13(14)15/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
CDUCORPHSGURIT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C2=C1N=CN2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


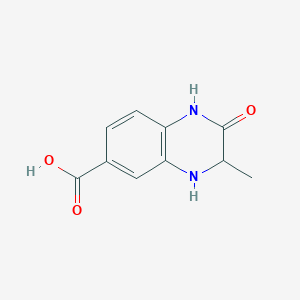
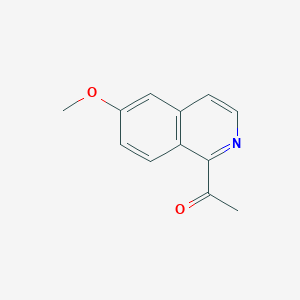
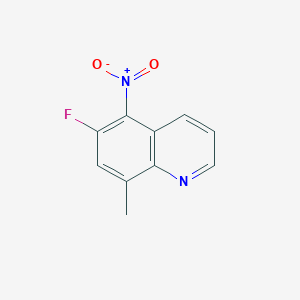
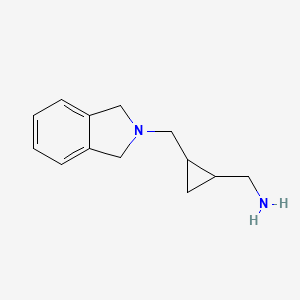
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
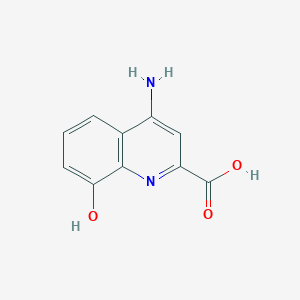



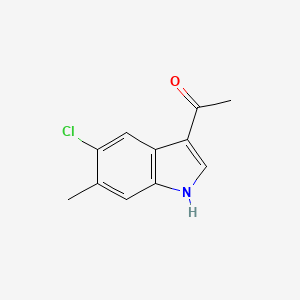
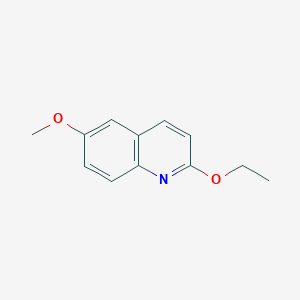
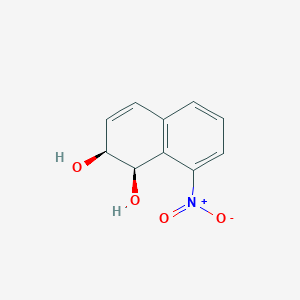
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)

